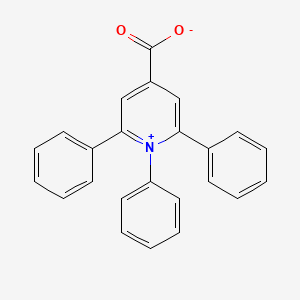
1,2,6-Triphenyl-4-pyridiniumcarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Triphenyl-4-pyridiniumcarboxylate, also known as TPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TPCC is a cationic dye that is widely used as a biological stain, and it has also been studied for its potential use as an antioxidant, a photosensitizer, and a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 1,2,6-Triphenyl-4-pyridiniumcarboxylate varies depending on its application. As a biological stain, 1,2,6-Triphenyl-4-pyridiniumcarboxylate binds to nucleic acids and proteins through electrostatic interactions and hydrogen bonding. As an antioxidant, 1,2,6-Triphenyl-4-pyridiniumcarboxylate scavenges free radicals by donating an electron to stabilize the radical and prevent it from reacting with other molecules. As a photosensitizer, 1,2,6-Triphenyl-4-pyridiniumcarboxylate absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can selectively kill cancer cells. As a fluorescent probe, 1,2,6-Triphenyl-4-pyridiniumcarboxylate undergoes a change in fluorescence intensity or wavelength upon binding to a specific analyte.
Biochemical and Physiological Effects:
1,2,6-Triphenyl-4-pyridiniumcarboxylate has been shown to have low toxicity and minimal side effects in vitro and in vivo. As a biological stain, it does not affect the viability or function of cells or tissues. As an antioxidant, it has been shown to protect cells from oxidative damage and reduce inflammation. As a photosensitizer, it can selectively kill cancer cells without damaging healthy cells. As a fluorescent probe, it can detect analytes with high sensitivity and selectivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1,2,6-Triphenyl-4-pyridiniumcarboxylate for lab experiments include its ease of synthesis, low toxicity, and versatility for various applications. Its limitations include its limited solubility in aqueous solutions, which can affect its effectiveness as a biological stain or photosensitizer, and its potential for photobleaching, which can affect its fluorescence intensity and stability.
Direcciones Futuras
There are several future directions for the study of 1,2,6-Triphenyl-4-pyridiniumcarboxylate. In the field of biology, it can be further studied for its potential use as an antioxidant and for the detection of specific biomolecules in cells and tissues. In the field of chemistry, it can be further studied for its potential use as a photosensitizer for the treatment of cancer and other diseases, as well as for the detection of analytes in environmental and clinical samples. Additionally, the synthesis and modification of 1,2,6-Triphenyl-4-pyridiniumcarboxylate can be explored to improve its solubility, stability, and selectivity for various applications.
Métodos De Síntesis
1,2,6-Triphenyl-4-pyridiniumcarboxylate can be synthesized through a simple one-step reaction between pyridine-4-carboxylic acid and triphenylphosphine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a yellow crystalline powder that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1,2,6-Triphenyl-4-pyridiniumcarboxylate has been extensively studied for its potential applications in various fields of research. In the field of biology, it has been used as a biological stain for the detection of nucleic acids and proteins in cells and tissues. It has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
In the field of chemistry, 1,2,6-Triphenyl-4-pyridiniumcarboxylate has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizing agent that selectively kills cancer cells. 1,2,6-Triphenyl-4-pyridiniumcarboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes.
Propiedades
IUPAC Name |
1,2,6-triphenylpyridin-1-ium-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-24(27)20-16-22(18-10-4-1-5-11-18)25(21-14-8-3-9-15-21)23(17-20)19-12-6-2-7-13-19/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABUXFUPQVRKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,6-Triphenyl-4-pyridiniumcarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

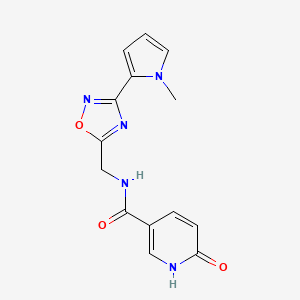
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2932232.png)
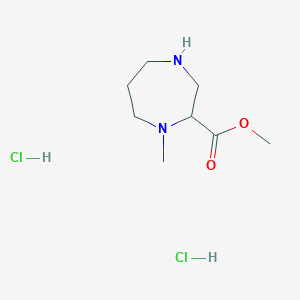
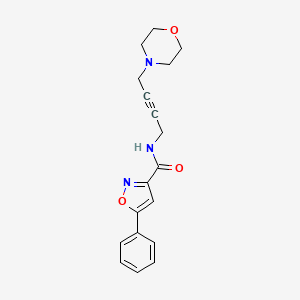
![N-[4-(aminocarbonyl)phenyl]-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2932235.png)
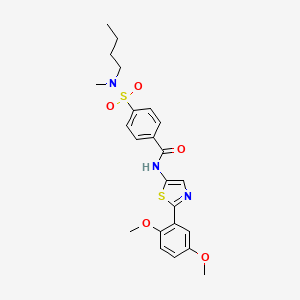
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2932237.png)

![3-butyl-8-(4-ethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932240.png)
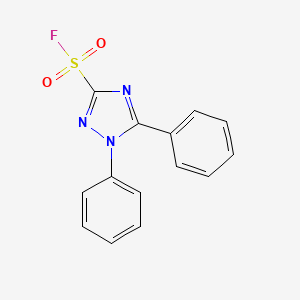
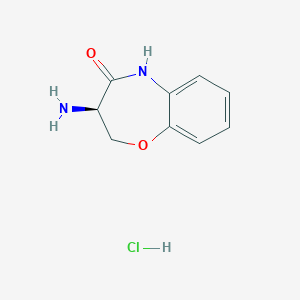
![N-[(1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2932247.png)
